molecular formula C16H17NO4S2 B2580608 (Z)-ethyl 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 299952-64-0

(Z)-ethyl 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No. B2580608
CAS RN: 299952-64-0
M. Wt: 351.44
InChI Key: VQLVLTUGTJAVKO-RAXLEYEMSA-N
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Description

This compound is a thiazolidine derivative, which is a type of heterocyclic compound. Thiazolidines are known for their wide range of biological activities . The presence of the methoxybenzylidene group suggests that it might be a Schiff base. Schiff bases are known for their diverse range of biological activities and are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The compound likely has a planar structure around the thiazolidine ring due to the sp2 hybridization of the carbon and nitrogen atoms. The E configuration suggested by the (Z)- prefix indicates that the highest priority groups on the C=N double bond are on opposite sides .


Chemical Reactions Analysis

Thiazolidine derivatives can undergo a variety of reactions, including ring-opening reactions, depending on the conditions and reagents used. The presence of the Schiff base could make it susceptible to reactions such as reduction .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many thiazolidine derivatives exhibit antimicrobial, antiviral, and anticancer activities, among others . The exact mechanism would need to be determined experimentally.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Thiazolidine derivatives and Schiff bases are both areas of active research due to their wide range of biological activities. Future research could involve synthesizing new derivatives, investigating their biological activities, and studying their mechanisms of action .

properties

IUPAC Name

ethyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-3-21-14(18)8-9-17-15(19)13(23-16(17)22)10-11-6-4-5-7-12(11)20-2/h4-7,10H,3,8-9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLVLTUGTJAVKO-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

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